molecular formula C9H17NO B1656828 2-(Piperidin-1-yl)but-3-en-1-ol CAS No. 5449-11-6

2-(Piperidin-1-yl)but-3-en-1-ol

Cat. No.: B1656828
CAS No.: 5449-11-6
M. Wt: 155.24 g/mol
InChI Key: GKBHUCSRUSMYBR-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-yl)but-3-en-1-ol” is a chemical compound with the CAS Number: 5449-11-6 . It has a molecular weight of 155.24 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis

2-Piperidineethanol and its derivatives serve as valuable starting materials for the enantioselective synthesis of natural and synthetic compounds. The presence of a stereocenter and an easily functionalizable alcohol group makes it ideal for such applications (Perdicchia et al., 2015).

Structural and Reactivity Studies

Compounds containing the piperidin-1-yl group have been explored for their structural characteristics and reactivity. For instance, the solid-state photoisomerization of but-3-en-1-yl groups in cobalt complexes and the synthesis of novel piperidine scaffolds via nucleophilic reactivity illustrate the versatility and utility of such compounds in developing new materials and reactions (Yamada & Ohashi, 1998); (Poupon et al., 2004).

Molecular Docking and Pharmacology

The binding interactions of 2-aryl-4-(piperidin-1-yl)butanamines and related compounds with human CCR5 receptors were studied, offering insights into the development of new antagonists for therapeutic purposes (Castonguay et al., 2003).

Corrosion Inhibition

Piperidine derivatives have been examined for their corrosion inhibition properties on metal surfaces, highlighting their potential applications in protecting industrial materials against corrosion (Kaya et al., 2016).

Safety and Hazards

This compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are also found in alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

2-piperidin-1-ylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(8-11)10-6-4-3-5-7-10/h2,9,11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBHUCSRUSMYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280287
Record name NSC16260
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5449-11-6
Record name NSC16260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16260
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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